Product packaging for Leuprolide-d5 Acetate(Cat. No.:)

Leuprolide-d5 Acetate

Cat. No.: B1151950
M. Wt: 1274.48
Attention: For research use only. Not for human or veterinary use.
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Description

Theoretical Foundations of Deuteration in Drug Design

The practice of deuterating drug candidates is not a random substitution but a calculated modification rooted in fundamental physicochemical principles. These principles allow researchers to predictably alter a molecule's behavior within a biological system.

The primary rationale for employing deuterium (B1214612) in drug design is the kinetic isotope effect (KIE). portico.org The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond, due to the greater mass of deuterium. portico.orgdovepress.com Consequently, more energy is required to break a C-D bond compared to a C-H bond. portico.org

This difference in bond strength becomes particularly relevant in drug metabolism, much of which is mediated by the cytochrome P450 (CYP) family of enzymes. researchgate.netnih.gov These enzymes often catalyze oxidative reactions that involve the cleavage of a C-H bond as a rate-determining step. nih.govnih.gov By replacing a hydrogen atom at a known site of metabolism with deuterium, the rate of this enzymatic reaction can be significantly slowed down. dovepress.comresearchgate.net This phenomenon, known as the deuterium kinetic isotope effect (DKIE), can lead to a reduced rate of drug clearance, prolonged plasma half-life, and potentially an improved pharmacokinetic profile. dovepress.comjuniperpublishers.com The first observations of the KIE in drug metabolism date back to the 1960s with studies on deuterated morphine. portico.orgresearchgate.net

Beyond modulating metabolic rates, deuterium serves as a powerful, non-radioactive tracer for elucidating metabolic pathways. portico.orgbohrium.com Deuterium Metabolic Imaging (DMI) is an emerging magnetic resonance spectroscopy (MRS) technique that tracks the fate of deuterium-labeled substrates in real-time and in three dimensions. bohrium.comisotope.com For instance, administering 2H-labeled glucose allows researchers to non-invasively monitor its conversion into downstream metabolites like lactate, glutamine, and glutamate, providing insights into processes such as the Warburg effect in cancer cells. isotope.comnih.gov The low natural abundance of deuterium ensures a minimal background signal, enhancing the clarity of these metabolic snapshots. bohrium.comisotope.com This ability to visualize metabolic fluxes in vivo is invaluable for understanding both normal physiology and the biochemical alterations that characterize diseases. nih.govresearchgate.net

Peptide therapeutics, such as Leuprolide, represent a growing class of drugs. Isotopic labeling, including with stable isotopes like deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), is crucial in their research and development. silantes.comgencefebio.com Stable isotope-labeled peptides are essential tools for quantitative proteomics, where they are used as internal standards to accurately measure the concentration of their endogenous, unlabeled counterparts in biological samples. cpcscientific.com

In the context of peptide drug development, isotopic labeling helps in several ways:

Stability Studies: It allows for the precise tracking of the peptide to study its stability and degradation pathways. silantes.com

Formulation and Manufacturing: It aids in optimizing drug formulation strategies and manufacturing processes. silantes.com

Mechanistic Studies: Site-specific labeling can provide detailed information about enzyme-substrate interactions and biomolecular pathways. silantes.com

Structural Analysis: Techniques like NMR spectroscopy utilize isotopically labeled amino acids to determine the three-dimensional structure of peptides. sigmaaldrich.com

For synthetic peptides, labeled amino acids can be incorporated during solid-phase peptide synthesis (SPPS), allowing for the creation of peptides with specific labeling patterns for targeted research applications. silantes.comsigmaaldrich.com

Significance of Stable Isotope Labeled Compounds in Advanced Research

Stable isotope-labeled (SIL) compounds, including Leuprolide-d5 Acetate (B1210297), are fundamental to the precision and reliability of modern bioanalytical techniques. Their physical and chemical similarity to the analyte of interest, combined with their distinct mass, makes them ideal for use as internal standards. aptochem.com

The most prominent application of SIL compounds is as internal standards in mass spectrometry (MS)-based quantitative analysis. nih.govacs.org In fields like proteomics and pharmacokinetics, accurately quantifying proteins, peptides, or drug molecules in complex biological matrices such as plasma or serum is a significant challenge. nih.govnih.gov

By adding a known amount of a SIL version of the analyte (e.g., Leuprolide-d5 Acetate) to a sample at the beginning of the workflow, any variability introduced during sample preparation, extraction, and analysis can be normalized. aptochem.com The SIL internal standard co-elutes with the unlabeled analyte during chromatography and exhibits similar ionization efficiency in the mass spectrometer's ion source. aptochem.com The mass spectrometer, however, can distinguish between the labeled and unlabeled compounds based on their mass-to-charge ratio (m/z). researchgate.net By comparing the signal intensity of the analyte to that of the known quantity of the internal standard, a highly accurate and precise quantification can be achieved. silantes.comacs.org This approach is the gold standard for robust bioanalytical methods. aptochem.com

The development and validation of analytical methods are critical for ensuring the reliability of research findings and for meeting regulatory requirements in drug development. oduillgroup.comresearchgate.net Deuterated compounds play a key role in this process. acs.orggoogle.com The use of a stable isotope-labeled internal standard is an essential component of a robust high-throughput bioanalytical method. aptochem.com

During method validation, these standards help to assess critical parameters such as:

Matrix Effects: The influence of co-eluting substances from the biological matrix on the ionization of the analyte can be accurately measured and corrected for. nih.govresearchgate.net

Recovery: The efficiency of the extraction process can be determined by comparing the signal of the internal standard in the final extract to its signal in a clean solution. nih.gov

Precision and Accuracy: The use of SIL internal standards significantly improves the intra- and inter-assay precision and accuracy, ensuring that the method is reproducible and reliable. researchgate.netnih.gov

This compound, for example, is used as an internal standard in validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods to quantify leuprolide in plasma samples for pharmacokinetic studies. nih.gov Its use ensures that the measured concentrations of leuprolide are accurate, which is fundamental for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile. acs.orgnih.gov

Properties

Molecular Formula

C₆₁H₈₃D₅N₁₆O₁₄

Molecular Weight

1274.48

Synonyms

6-D-Leucine-9-(N-ethyl-L-prolinamide)-10-deglycinamideluteinizing-d5 Acetate;  Hormone-Releasing Factor (Pig) Acetate;  A 43818-d5 Acetate;  Abbott 43818-d5 Acetate;  Leuprorelin-d5 Acetate;  Lupron-d5 Acetate;  Procren Depot-d5 Acetate;  Procrin-d5 Acetate

Origin of Product

United States

Synthetic Strategies and Isotopic Incorporation for Leuprolide D5 Acetate

Solid-Phase Peptide Synthesis (SPPS) Methodologies for Deuteration

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for producing peptides like Leuprolide and its deuterated analogues. nih.govgoogle.com This method involves sequentially adding amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. google.comsmolecule.com The synthesis of Leuprolide-d5 Acetate (B1210297) specifically involves the integration of deuterium (B1214612) at designated positions within the peptide's structure during the SPPS process. smolecule.com This approach allows for meticulous control over the peptide sequence and the precise placement of the isotopic labels.

The general SPPS cycle for Leuprolide-d5 Acetate involves:

Attachment: The C-terminal amino acid, Proline, is attached to a solid support resin.

Deprotection: The N-terminal protecting group (e.g., Fmoc or Boc) of the resin-bound amino acid is removed.

Coupling: The next protected amino acid in the sequence is activated and coupled to the deprotected N-terminus of the growing peptide chain.

Repetition: The deprotection and coupling steps are repeated for each amino acid in the leuprolide sequence (pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt). The deuterated amino acid precursor is introduced at the appropriate step in the sequence.

Cleavage: Once the peptide chain is fully assembled, it is cleaved from the resin support, typically using a strong acid like trifluoroacetic acid (TFA). google.comgoogle.com

Purification: The crude peptide is then purified to isolate the high-purity this compound.

Achieving regioselectivity—the precise placement of deuterium atoms—is critical. For this compound, this is typically accomplished by using a "building block" approach where one of the amino acid precursors is synthesized with deuterium atoms already incorporated in a stable, non-exchangeable position. This pre-labeled amino acid is then introduced into the peptide sequence during SPPS.

Other advanced techniques for regioselective deuteration in peptide synthesis include:

Reductive Deutero-amination: This method allows for the site-selective introduction of deuterium at the α-position of amino acids using a deuterium source like a d2-Hantzsch ester. researchgate.net

Catalytic Hydrogen-Deuterium Exchange: Palladium-based catalysts can facilitate regioselective H-D exchange at specific sites, such as the benzylic position, under mild conditions. mdpi.com This allows for deuteration of the peptide after assembly but requires careful control to prevent scrambling of the deuterium label.

The choice of technique depends on the desired location of the deuterium labels and the chemical properties of the specific amino acid being modified.

Maintaining the structural and chiral integrity of the peptide throughout the synthesis and deuteration process is paramount. Several factors can compromise the final product, including side reactions, incomplete reactions, and racemization (the conversion of an L-amino acid to a D-amino acid, or vice versa).

Key strategies to ensure peptide integrity include:

Orthogonal Protecting Groups: Utilizing different classes of protecting groups for the N-terminus (e.g., Fmoc) and amino acid side chains (e.g., tBu, Trt, Pbf) that can be removed under different chemical conditions. google.comcpcscientific.com This prevents unwanted side reactions during the synthesis.

Mild Cleavage Conditions: While strong acids are needed to cleave the peptide from the resin, conditions must be optimized to avoid degradation of the peptide. Using "scavengers" during cleavage helps to quench reactive species that can cause side reactions. cpcscientific.com

Monitoring Racemization: Acid-catalyzed hydrolysis, a step sometimes used in analysis, can alter the original ratio of D-/L-amino acids. nih.gov Performing hydrolysis in deuterated acids can help identify amino acids that have racemized during the process, as they will incorporate a deuterium atom at the alpha-carbon, allowing them to be distinguished by mass spectrometry. nih.gov

Controlled Deuteration Conditions: When using methods like catalytic exchange, reaction conditions such as temperature, pressure, and pH must be carefully controlled to prevent unwanted side reactions or the loss of peptide integrity. lifetein.com

Advanced Purification and Isolation Techniques for Deuterated Peptides

Following cleavage from the solid-phase resin, the crude synthetic product contains the target deuterated peptide along with a variety of impurities. bachem.com These can include deletion sequences (peptides missing one or more amino acids), truncated peptides, and by-products from the cleavage of protecting groups. Therefore, robust purification and analysis methods are essential to isolate this compound at the high purity required for its intended applications.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for the purification of synthetic peptides, including this compound. nih.govbachem.com This technique separates molecules based on their hydrophobicity.

The process typically involves:

Stationary Phase: A non-polar stationary phase, most commonly silica chemically modified with C18 alkyl chains. bachem.com

Mobile Phase: A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile, containing an ion-pairing agent such as trifluoroacetic acid (TFA). bachem.com

The crude peptide mixture is loaded onto the column in a highly aqueous mobile phase. As the concentration of the organic solvent is gradually increased (a gradient elution), the components of the mixture are eluted from the column based on their hydrophobicity. The more hydrophobic impurities are retained longer on the column than the target peptide. Fractions are collected and analyzed, and those containing the pure this compound are pooled and lyophilized (freeze-dried) to yield a stable, powdered final product.

Table 1: Typical RP-HPLC Purification Parameters for Leuprolide Analogues
ParameterCondition
ColumnC18-modified silica
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
GradientLinear gradient of increasing Mobile Phase B
DetectionUV absorbance at 210-220 nm

Mass spectrometry (MS) is an indispensable analytical tool for characterizing deuterated peptides. It provides crucial information on the identity, isotopic enrichment, and purity of this compound.

High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is particularly powerful for this purpose. nih.govresearchgate.net Key assessments include:

Molecular Weight Verification: MS confirms that the synthesized peptide has the correct molecular weight corresponding to the Leuprolide sequence plus the mass of the five deuterium atoms.

Isotopic Purity Calculation: HRMS can resolve the signals from different isotopologues (molecules that differ only in their isotopic composition). By analyzing the relative abundance of the desired d5 species compared to the non-deuterated (d0) and partially deuterated (d1-d4) species, the isotopic purity can be accurately calculated. nih.govrsc.org

Structural Integrity: Tandem mass spectrometry (MS/MS) can be used to fragment the peptide and confirm its amino acid sequence, ensuring that no modifications or deletions occurred during synthesis.

This multi-faceted analysis ensures that the final this compound product meets the stringent requirements for identity, purity, and correct level of deuterium incorporation.

Table 2: Mass Spectrometry Analysis for this compound
AnalysisTechniquePurpose
Identity ConfirmationESI-HRMSVerify the correct molecular weight of the d5-labeled peptide.
Isotopic EnrichmentESI-HRMSDetermine the percentage of the d5 isotopologue relative to other species (d0-d4). nih.gov
Sequence VerificationESI-HRMS/MSFragment the peptide to confirm the correct amino acid sequence.

Advanced Analytical Methodologies Utilizing Leuprolide D5 Acetate

Development and Validation of Bioanalytical Assays

The quantification of leuprolide, a potent gonadotropin-releasing hormone (GnRH) analog, in biological samples necessitates highly sensitive and specific analytical methods. shimadzu.com The development and validation of these bioanalytical assays are critical for pharmacokinetic and other clinical studies. Leuprolide-d5 acetate (B1210297) serves as a crucial component in these advanced methodologies, primarily as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development

LC-MS/MS has become the predominant analytical technique for trace analysis due to its high sensitivity and selectivity. waters.com A robust LC-MS/MS method is foundational for the accurate measurement of leuprolide in complex biological matrices such as human plasma. nih.gov The development process involves the careful optimization of both the chromatographic separation and the mass spectrometric detection parameters.

Achieving reliable chromatographic separation is essential to minimize interference from endogenous components of the biological matrix. researchgate.net This involves selecting an appropriate stationary phase (column) and mobile phase composition to ensure good peak shape, resolution, and a short analysis time. For the analysis of leuprolide and its deuterated analog, reversed-phase chromatography is commonly employed.

Researchers have utilized various column and mobile phase combinations to achieve optimal separation. A gradient elution is often preferred to effectively separate the analyte from matrix components. researchgate.net The specific conditions are tailored to the properties of leuprolide and the internal standard, ensuring they behave similarly throughout the chromatographic run.

Table 1: Examples of Chromatographic Conditions for Leuprolide Analysis

Parameter Condition 1 Condition 2
Column HALO peptide ES-C18 researchgate.net Waters Atlantis HILIC, C18, 150 × 2.1 mm, 5 µm nih.gov
Mobile Phase A Water with 1% acetic acid researchgate.net Acetate buffer (pH 3) nih.govresearchgate.net
Mobile Phase B Acetonitrile with 1% acetic acid researchgate.net Acetonitrile nih.govresearchgate.net
Elution Mode Gradient researchgate.net Isocratic (25:75, A:B) nih.govresearchgate.net

| Detection | UPLC-MS/MS researchgate.net | LC-MS nih.govresearchgate.net |

For detection by tandem mass spectrometry, electrospray ionization (ESI) is typically used, operating in positive ion mode to achieve good response for leuprolide and Leuprolide-d5 acetate. nih.govresearchgate.netnih.gov The high specificity of the assay is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting unique product ion is monitored. nih.gov

In the case of leuprolide, the doubly charged protonated molecule [M+2H]²⁺ is often selected as the precursor ion. nih.gov The selection of precursor-to-product ion transitions is a critical step in method development, ensuring that the assay is selective and free from interferences. nih.gov

Table 2: MRM Transitions for Leuprolide and Stable Isotope-Labeled Internal Standards

Compound Precursor Ion (m/z) Product Ion (m/z) Ion Mode Reference
Leuprolide 605.41 248.91 Positive nih.gov
Leuprolide 605.5 110.2 Positive nih.govresearchgate.net

Application of this compound as an Internal Standard

The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is the recommended and most common approach in quantitative LC-MS/MS bioanalysis. waters.com An ideal internal standard exhibits chemical and physical properties nearly identical to the analyte of interest. researchgate.net this compound, where five hydrogen atoms are replaced with deuterium (B1214612), serves this purpose effectively.

The primary role of an internal standard is to compensate for the variability that can occur during the multi-step bioanalytical process. waters.com Throughout sample preparation, including protein precipitation, liquid-liquid extraction, or solid-phase extraction, and during the injection and ionization process, the analyte and the SIL internal standard are affected in nearly the same way. waters.comresearchgate.net

By adding a known concentration of this compound to all samples and calibration standards at the beginning of the workflow, any loss of analyte during processing is mirrored by a proportional loss of the internal standard. waters.com The final quantification is based on the peak area ratio of the analyte to the internal standard. This ratio remains constant despite variations in extraction efficiency or injection volume, thereby significantly improving the precision and accuracy of the measurement. nih.govresearchgate.net Validated methods using this approach consistently demonstrate acceptable precision and accuracy over the entire standard curve range. nih.gov

A significant challenge in LC-MS/MS bioanalysis is the "matrix effect". myadlm.org This phenomenon is caused by co-eluting components from the biological matrix (e.g., plasma, serum) that can interfere with the ionization of the analyte in the mass spectrometer's source, leading to either ion suppression or enhancement. waters.com Matrix effects are a major source of imprecision and inaccuracy in quantitative analysis. waters.com

The use of a co-eluting SIL internal standard like this compound is the most effective strategy to compensate for these matrix effects. waters.comchromatographyonline.com Because this compound has nearly identical physicochemical properties to the native leuprolide, it elutes from the liquid chromatography column at almost the same time. waters.comchromatographyonline.com Consequently, both the analyte and the internal standard experience the same degree of ion suppression or enhancement from the matrix components. chromatographyonline.com Since the quantification relies on the ratio of the analyte to the internal standard, the variability introduced by the matrix effect is effectively normalized, leading to a more reliable and accurate result. waters.com

However, it is crucial that the analyte and its deuterated internal standard co-elute as closely as possible. chromatographyonline.com A slight chromatographic separation, sometimes caused by the deuterium isotope effect, can expose the analyte and the internal standard to different matrix environments, potentially leading to incomplete correction for the matrix effect. researchgate.netmyadlm.org Therefore, a thorough evaluation of matrix effects is a standard component of method validation to ensure the assay's robustness. waters.com

Table of Compounds Mentioned

Compound Name
This compound
Leuprolide
Leuprolide-¹³C₆-¹⁵N
Acetonitrile
Acetic Acid
Water
Methanol
Acetate

Method Validation Parameters for Deuterated Peptides in Research

The use of deuterated peptides, such as this compound, as internal standards is a cornerstone of modern quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods. The validation of these analytical methods is critical to ensure the reliability, reproducibility, and accuracy of experimental results. This process involves a rigorous assessment of several key performance parameters to demonstrate that the method is suitable for its intended purpose. The stable isotope label in this compound allows it to be distinguished by mass from the endogenous or non-labeled analyte, while exhibiting nearly identical physicochemical properties during sample extraction, chromatography, and ionization, thereby correcting for variability in the analytical process.

Method validation ensures that the analytical procedure can accurately and specifically measure the analyte of interest. For deuterated peptides, this is achieved through a combination of chromatographic separation and mass spectrometric detection.

Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. In LC-MS/MS methods, specificity is achieved by monitoring unique precursor-to-product ion transitions in a technique known as Multiple Reaction Monitoring (MRM). For instance, in a validated LC-MS assay for leuprolide, the transition of m/z 605.5 → m/z 110.2 was used to quantify the non-labeled peptide, while a distinct transition of m/z 609.1 → m/z 249.1 was used for its stable isotope-labeled internal standard, ensuring no interference between the two compounds. nih.gov

Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal over a defined range. Research studies validating LC-MS methods for leuprolide using a stable isotope internal standard have established a linear dynamic range from 0.0500 to 40 ng/mL. nih.gov Other methods for the non-deuterated form have shown linearity in ranges of 5-25 µg/ml and 80-150 µg/ml, with correlation coefficients (r²) often approaching 0.999 or 1. wjpls.orgijpda.orgresearchgate.net

The Limits of Quantification define the lowest and highest concentrations of an analyte that can be measured with acceptable precision and accuracy. The Lower Limit of Quantification (LLOQ) is a critical parameter for sensitivity. A highly sensitive LC-MS/MS method for leuprolide, which employed a stable isotope internal standard, reported an LLOQ of 0.0500 ng/mL, allowing for precise and accurate measurement at very low concentrations. nih.gov Another method established an LLOQ of 0.018 ng/mL. researchgate.net The Limit of Detection (LOD), the lowest concentration at which the analyte can be reliably detected, has been reported at levels such as 100 ng/mL in certain HPLC methods for the non-deuterated compound. creighton.edu

Table 1: Linearity and Quantification Parameters for Leuprolide Analysis

Parameter Reported Value Method Reference
Linear Dynamic Range 0.0500 - 40 ng/mL LC-MS/MS nih.gov
0.018 - 45.2 ng/mL LC-MS/MS researchgate.net
5 - 25 µg/mL RP-HPLC wjpls.orgresearchgate.net
Correlation Coefficient (r²) > 0.999 RP-HPLC wjpls.orgresearchgate.net
Lower Limit of Quantification (LLOQ) 0.0500 ng/mL LC-MS/MS nih.gov
0.018 ng/mL LC-MS/MS researchgate.net

| Limit of Detection (LOD) | 0.2764 µg/mL | RP-HPLC | wjpls.org |

Precision is a measure of the random error of an analytical method and reflects the closeness of agreement between a series of measurements. It is typically assessed at two levels: intra-day (repeatability) and inter-day (intermediate precision).

Intra-day variability is determined by analyzing the same set of quality control (QC) samples multiple times within the same day, under the same operating conditions. This assesses the precision of the method over a short time frame.

Inter-day variability is evaluated by analyzing the QC samples on different days, often by different analysts or using different equipment, to assess the method's reproducibility over time.

For methods quantifying leuprolide with a stable isotope-labeled internal standard, the intra- and inter-assay precision was reported with a relative standard deviation (R.S.D.) of 11.5% or less. researchgate.net Accuracy for these methods was within ±2.8% relative error (RE). researchgate.net General guidelines for many analytical methods suggest that the %RSD for precision should not be more than 2.0%. wjpls.org These assessments confirm that the use of a deuterated internal standard like this compound provides a robust and reproducible method for quantification.

Table 2: Intra- and Inter-Day Variability Data

Parameter Acceptance Criteria / Reported Value Method Reference
Intra-Day Precision (%RSD) ≤ 11.5% LC-MS/MS researchgate.net
Inter-Day Precision (%RSD) ≤ 11.5% LC-MS/MS researchgate.net
General Precision Guideline (%RSD) < 2.0% RP-HPLC wjpls.org

| Accuracy (Relative Error) | Within ±2.8% | LC-MS/MS | researchgate.net |

The stability of both the analyte and the internal standard in the research matrix (e.g., plasma, serum, buffer) is a critical parameter that must be evaluated to ensure that the concentration measured reflects the true concentration at the time of sample collection. Stability is assessed under various conditions that mimic sample handling and storage.

Research on the non-deuterated Leuprolide Acetate, whose stability profile is expected to be very similar to its deuterated analog, provides valuable insights. Studies have shown that the aqueous stability of leuprolide is highly dependent on temperature and pH. nih.gov Stability is higher at lower temperatures, and degradation is accelerated at lower pH values. nih.gov In one study, leuprolide was found to be stable in human plasma for at least 90 days when stored at -80°C. researchgate.net However, when dissolved in certain polymer solutions, leuprolide was found to be unstable (due to aggregation) when stored at 25°C and 40°C. nih.gov These findings underscore the importance of defining and controlling storage and handling conditions during the research process.

Table 3: Stability Assessment Findings for Leuprolide Acetate

Condition Matrix Finding Reference
Temperature Phosphate (B84403) Buffered Saline Higher stability at lower temperatures. nih.gov
pH Phosphate Buffered Saline (pH 2.0-7.4) Degradation is accelerated at lower pH values. nih.gov
Long-Term Storage Human Plasma Stable for at least 35-90 days at -80°C. researchgate.net

| Formulation Storage | Polymer Solutions | Unstable (aggregation) at 25°C and 40°C. | nih.gov |

Quality Control and Reference Standard Applications in Research

Beyond its use as an internal standard in routine sample analysis, this compound serves a crucial function as a reference standard in quality control (QC) and analytical method validation (AMV).

Utility in Analytical Method Validation (AMV)

During analytical method validation, a well-characterized, high-purity deuterated standard like this compound is indispensable. It is used to establish the performance characteristics of the assay, including the aforementioned specificity, linearity, precision, and stability. As a stable isotope-labeled internal standard, it is the gold standard for quantitative LC-MS assays. nih.govresearchgate.net Its utility lies in its ability to accurately correct for procedural variations, such as inconsistencies in sample extraction recovery, injection volume, and matrix effects that can cause ion suppression or enhancement in the mass spectrometer. Because the deuterated standard is added to the sample at the very beginning of the workflow, it experiences the same processing as the target analyte, ensuring the most accurate and precise quantification possible.

Contribution to Quality Controlled (QC) Processes in Research Synthesis

In the context of research and development, particularly in the chemical synthesis of new batches of Leuprolide Acetate, this compound is an invaluable QC tool. It can be used to:

Confirm Identity: The identity of a newly synthesized batch of non-labeled leuprolide can be confirmed by comparing its analytical properties, such as HPLC retention time and mass spectrum, directly against the well-characterized deuterated reference standard. nih.gov Co-injection of the new batch with the standard should result in a single, sharp peak in chromatographic methods, confirming identical retention behavior. nih.gov

Characterize Impurities: The deuterated standard can also aid in the structural elucidation of synthesis-related impurities by providing a stable reference point in complex analytical spectra.

The use of multiple orthogonal techniques, including HPLC, mass spectrometry, and NMR, is often employed to fully characterize peptide reference standards like this compound, ensuring their suitability for these critical QC applications. nih.gov

Mechanistic and Preclinical Research Applications of Leuprolide D5 Acetate

In Vitro Research Investigations

In vitro studies are fundamental to elucidating the biochemical and cellular mechanisms of action of pharmaceutical compounds. For Leuprolide-d5 Acetate (B1210297), these investigations provide critical insights into its interaction with its molecular target and its behavior in biological matrices.

The biological activity of leuprolide is initiated by its binding to the Gonadotropin-Releasing Hormone Receptor (GnRHR). nih.govresearchgate.net Understanding the kinetics of this interaction is crucial for characterizing its potency and duration of action at the cellular level.

Leuprolide acetate is a potent GnRHR agonist. nih.govresearchgate.net As a synthetic nonapeptide, it is designed to mimic the action of the endogenous decapeptide GnRH. drugbank.com Its structure, which includes a D-amino acid residue, confers a longer half-life compared to the native hormone. drugbank.com The binding of leuprolide to the GnRHR is the initial step in a cascade of events that ultimately modulates the secretion of gonadotropins like luteinizing hormone (LH) and follicle-stimulating hormone (FSH). nih.govresearchgate.net

Studies using techniques such as atomic force microscopy have been employed to investigate the interaction between leuprolide acetate and the GnRH receptor on the surface of cancer cells. nih.gov These studies have revealed the existence of different receptor binding strengths, suggesting the presence of more than one class of GnRH receptors. nih.govsigmaaldrich.com

ParameterDescriptionSignificance
Receptor TargetGonadotropin-Releasing Hormone Receptor (GnRHR)Primary molecular target for leuprolide's therapeutic action. patsnap.com
Binding OutcomeAgonist activity, leading to initial stimulation followed by downregulation of the receptor. nih.govCrucial for its clinical applications in hormone-dependent conditions. nih.govresearchgate.net
Observed PhenomenonTwo different receptor bound strengths detected. nih.govsigmaaldrich.comSuggests the existence of multiple GnRH-R classes or binding states. nih.govsigmaaldrich.com

Upon binding to the GnRHR, leuprolide acetate initially stimulates the downstream signaling pathways, leading to an increase in the secretion of LH and FSH. nih.gov However, continuous exposure to the agonist leads to desensitization of the pituitary GnRH receptors, resulting in a profound suppression of gonadotropin and gonadal sex steroid production. nih.govnih.gov This biphasic response is a hallmark of GnRH agonist action. The presence of GnRH receptors in various non-reproductive tissues suggests that leuprolide may also directly modulate cellular functions in these tissues. nih.govresearchgate.net

The stability of a peptide-based compound like Leuprolide-d5 Acetate is a critical factor influencing its in vitro and in vivo performance. Understanding its degradation pathways is essential for designing and interpreting experimental outcomes.

In vitro metabolism studies using mouse kidney cell homogenates have shown that leuprolide is susceptible to enzymatic degradation. researchgate.net The primary cleavage sites have been identified as the peptide bonds between Trp3-Ser4 and Ser4-Tyr5. researchgate.net These cleavages are mediated by endopeptidases. researchgate.net The structural modification in leuprolide, specifically the inclusion of a D-leucyl residue, is intended to provide greater resistance to enzymatic degradation compared to the native GnRH. drugbank.com

Enzyme TypeCleavage SitesSignificance
Endopeptidases (from mouse kidney membranes)Trp3-Ser4 and Ser4-Tyr5 peptide bondsIdentifies the primary metabolic breakdown points of the leuprolide molecule in vitro. researchgate.net

The stability of leuprolide acetate in aqueous solutions is influenced by several factors, including temperature, pH, and the presence of dissolved oxygen. nih.govresearchgate.net Studies have demonstrated that the aqueous stability of leuprolide acetate is higher at lower temperatures. nih.govresearchgate.netresearchgate.net The degradation of the compound is accelerated at lower pH values. nih.govresearchgate.net Furthermore, the removal of dissolved oxygen from the medium can partially increase the stability of leuprolide acetate at 4°C. nih.govresearchgate.net

ConditionEffect on Leuprolide Acetate StabilityReference
Low Temperature (e.g., 4°C)Increased stability nih.govresearchgate.net
High Temperature (e.g., 37°C)Decreased stability nih.govresearchgate.net
Low pHAccelerated degradation nih.govresearchgate.net
Degassed Medium (reduced dissolved oxygen) at 4°CPartially increased stability nih.govresearchgate.net

Enzymatic Degradation and Stability Profiling In Vitro

Pharmacokinetic and Pharmacodynamic Modeling in Animal Research

This compound, a deuterated analog of the gonadotropin-releasing hormone (GnRH) agonist leuprolide acetate, serves as a critical tool in preclinical research, particularly in the fields of pharmacokinetics (PK) and pharmacodynamics (PD). Its primary application is as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure the accurate quantification of leuprolide in biological samples. This precise measurement is fundamental to the development of robust PK/PD models that describe the absorption, distribution, metabolism, and excretion of leuprolide, as well as its therapeutic effects.

Preclinical PK models are essential for understanding the disposition of a drug within an animal system, providing a basis for predicting its behavior in humans. In the context of leuprolide research, these models are often developed using data from studies in which this compound is used as an internal standard for the accurate measurement of the parent compound.

The rates of absorption and elimination are fundamental parameters in PK modeling. In a study utilizing a one-compartment model following subcutaneous administration of leuprolide solution in rats, the absorption rate constant (kₐ) was determined to be 16.67 ± 2.55 h⁻¹. The elimination rate constant (k) was found to be 1.06 ± 0.55 h⁻¹ for subcutaneous injection and 1.42 ± 0.24 h⁻¹ for intravenous administration. The elimination half-life (t₁/₂) was 0.66 ± 0.03 hours for subcutaneous administration and 0.52 ± 0.10 hours for intravenous administration. These parameters are crucial for predicting the time course of drug concentration in the body.

Pharmacokinetic Parameters of Leuprolide in Rats Following Subcutaneous and Intravenous Administration

ParameterSubcutaneous AdministrationIntravenous Administration
Absorption Rate Constant (kₐ) (h⁻¹)16.67 ± 2.55N/A
Elimination Rate Constant (k) (h⁻¹)1.06 ± 0.551.42 ± 0.24
Elimination Half-life (t₁/₂) (h)0.66 ± 0.030.52 ± 0.10

The volume of distribution (Vd) and clearance (CL) are key PK parameters that describe the extent of drug distribution in the body and the efficiency of its removal, respectively. In a study involving rats, the volume of distribution for leuprolide was estimated to be 487.40 mL. The total body clearance was determined to be 514.46 mL/h. These values, obtained through studies relying on precise quantification using this compound, are instrumental in understanding how leuprolide is distributed throughout the body and how quickly it is eliminated.

Volume of Distribution and Clearance of Leuprolide in Rats

ParameterValue
Volume of Distribution (Vd) (mL)487.40
Total Body Clearance (CL) (mL/h)514.46

PD modeling connects drug concentration at the site of action to the observed therapeutic or biological effect. In the case of leuprolide, a primary pharmacodynamic effect is the suppression of sex hormones, such as testosterone (B1683101).

The administration of leuprolide leads to a biphasic response in testosterone levels: an initial transient increase (flare-up effect) followed by a sustained suppression. A pharmacokinetic-pharmacodynamic (PK-PD) model was developed to describe this testosterone-suppressive effect in both normal (Wistar) and prostate cancer-bearing (Iar:COP) rats. This model, which incorporates a feedback turnover mechanism, was able to accurately describe the dynamic changes in testosterone levels following the administration of both a leuprolide solution and a sustained-release depot formulation. The model demonstrated that the testosterone-suppressive effect of leuprolide was significantly more predominant than the initial flare-up effect.

While this compound is primarily used as an internal standard, the accurate measurement of leuprolide it facilitates is essential for correlating drug levels with biomarker responses. In preclinical studies, plasma concentrations of leuprolide are correlated with changes in testosterone levels. The developed PK-PD models have shown a clear relationship between leuprolide concentration and the extent of testosterone suppression. Interestingly, while the pharmacokinetic parameters of leuprolide were not significantly different between normal and prostate cancer-bearing rats, there were significant differences in the pharmacodynamic parameters, such as the maximum effect (Emax) and the concentration at which 50% of the maximum effect is achieved (EC50). This highlights the importance of integrating PK and PD data to understand the full pharmacological profile of a drug in different physiological and pathological states. In other animal models, such as mice, administration of leuprolide has been shown to significantly increase circulating testosterone levels shortly after dosing, demonstrating its initial agonist effect which is a key biomarker response.

In Vitro–In Vivo Correlation (IVIVC) Studies for Advanced Formulations

In the realm of advanced drug delivery, particularly for long-acting injectable (LAI) formulations of peptides like this compound, establishing a predictive relationship between in vitro drug release and in vivo pharmacokinetic performance is critical. This relationship, known as in vitro–in vivo correlation (IVIVC), serves as a valuable tool in formulation development, enabling the optimization of drug release profiles and ensuring consistent therapeutic outcomes. For a deuterated compound such as this compound, which is often employed as an internal standard in pharmacokinetic studies due to its near-identical physicochemical properties to the parent drug, the principles of IVIVC are directly applicable.

Predictive Modeling for Release Profiles in Animal Systems

The development of predictive models for the release of this compound from advanced formulations, such as biodegradable microspheres or in situ forming depots, is a key objective of preclinical research. These models aim to simulate the in vivo performance of a formulation based on its in vitro release characteristics, thereby reducing the reliance on extensive animal testing.

The process of building a predictive model for this compound release in animal systems, such as rats or dogs, typically involves several stages. Initially, a series of formulations with varying release rates (fast, medium, and slow) are developed. The in vitro release of this compound from these formulations is then characterized under controlled laboratory conditions. Subsequently, the pharmacokinetic profiles of these formulations are determined in an animal model following administration.

By comparing the in vitro release data with the in vivo pharmacokinetic data, a mathematical correlation can be established. This correlation can then be used to create a predictive model that can forecast the in vivo release profile of new formulations based solely on their in vitro release data. For instance, a study on a sustained-release microsphere formulation of leuprolide acetate in beagle dogs demonstrated a sustained in vitro release for up to 126 days, which correlated with plasma concentrations remaining at approximately 0.1 ng/mL for up to 98 days. While this study did not focus on the deuterated form, the principles of correlation would be analogous for this compound.

A hypothetical predictive model for a this compound microsphere formulation in a rat model might reveal the following relationship:

FormulationIn Vitro Release (Cumulative % at 28 days)In Vivo Cmax (ng/mL) in Rats (Predicted)In Vivo AUC (ng*h/mL) in Rats (Predicted)
Fast Release85%25.21850
Medium Release62%18.52100
Slow Release45%12.82350

This table is illustrative and based on typical relationships observed in IVIVC studies for similar peptide formulations.

Investigation of Metabolic Fate and Pathways Using Deuterated Tracers

The use of stable isotope-labeled compounds, such as this compound, is a powerful technique for elucidating the metabolic fate and pathways of drugs. The deuterium (B1214612) atoms in this compound act as a tracer, allowing researchers to distinguish the administered drug and its metabolites from endogenous compounds. This is particularly valuable for peptides, which can be degraded into smaller peptides and amino acids that are naturally present in the body.

Tracing of this compound Metabolites in Research Systems

In preclinical research, this compound can be administered to animal models, and biological samples such as plasma, urine, and tissues can be collected over time. Using sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS), the parent drug and its deuterated metabolites can be identified and quantified.

The mass difference introduced by the five deuterium atoms allows for the selective detection of compounds originating from the administered drug. This enables the construction of a detailed metabolic map, showing the biotransformation of this compound in the body. For example, if a metabolite is detected with a mass five units higher than an endogenous peptide, it can be confidently identified as a metabolite of this compound.

A study on the metabolism of leuprolide in rats and dogs identified several smaller inactive peptides as metabolites, including a pentapeptide (Metabolite I), tripeptides (Metabolites II and III), and a dipeptide (Metabolite IV). fda.gov By using this compound, researchers could unequivocally confirm the origin of these metabolites and potentially identify novel, previously undetected metabolic pathways.

MetaboliteStructureExpected Mass Shift with this compound
Metabolite I (Pentapeptide)pyroGlu-His-Trp-Ser-Tyr+5 Da
Metabolite II (Tripeptide)pyroGlu-His-Trp+5 Da
Metabolite III (Tripeptide)Ser-Tyr-d-Leu0 Da (if d-Leu is the deuterated residue)
Metabolite IV (Dipeptide)Leu-Arg0 Da

This table illustrates the expected mass shifts in metabolites assuming the deuterium labels are on the pyroGlu, His, or Trp residues. The actual mass shift would depend on the specific location of the deuterium atoms in the this compound molecule.

Elucidation of Peptide Catabolism Mechanisms

Beyond identifying metabolites, the use of deuterated tracers like this compound can provide insights into the mechanisms of peptide catabolism. By analyzing the structure of the deuterated metabolites, researchers can determine the specific cleavage sites of peptidases and other enzymes involved in the breakdown of the drug.

For instance, the identification of specific deuterated peptide fragments can reveal the primary enzymatic pathways responsible for the degradation of leuprolide. This information is crucial for understanding the drug's half-life and for designing more stable and effective peptide analogs. The primary degradation of leuprolide is known to occur via peptidase action, rather than through cytochrome P-450 enzymes. fda.gov Studies using this compound could further refine this understanding by pinpointing the exact peptidases involved and the kinetics of their action on the deuterated molecule. This knowledge can be instrumental in the development of future peptide therapeutics with improved metabolic stability.

Future Directions and Emerging Research Avenues for Deuterated Peptide Analogs

Integration of Deuterated Peptides in Systems Pharmacology Research

Systems pharmacology aims to understand how drugs affect complex biological systems through the integration of experimental data and computational modeling. Deuterated peptides such as Leuprolide-d5 Acetate (B1210297) are becoming invaluable tools in this field, particularly in the precise characterization of pharmacokinetic (PK) and pharmacodynamic (PD) relationships. nih.govgoogle.com

The enhanced metabolic stability of deuterated peptides allows for a clearer assessment of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. musechem.comchemicalsknowledgehub.com By slowing down metabolic processes, researchers can more accurately trace the pathways of a drug and its metabolites within an organism. musechem.com This is crucial for building robust PK/PD models that can predict a drug's behavior. For instance, studies on other deuterated compounds have shown significant improvements in key pharmacokinetic parameters compared to their non-deuterated parent drugs. nih.gov

Furthermore, deuterated peptides serve as superior internal standards in quantitative bioanalysis, a cornerstone of systems pharmacology research. aptochem.com In techniques like liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled (SIL) internal standards are considered the gold standard because they exhibit nearly identical chemical and physical properties to the analyte being measured. scispace.comcpcscientific.com This co-elution and similar ionization response allow the SIL standard to accurately account for variations in sample extraction, injection volume, and matrix effects, which can suppress or enhance the instrument's signal. aptochem.comkcasbio.com The use of a deuterated standard like Leuprolide-d5 Acetate ensures that the quantitative data fed into systems pharmacology models is highly accurate and reliable. kcasbio.comclearsynth.com

Table 1: Comparative Pharmacokinetic Advantages of Deuterated Compounds

This table illustrates the typical improvements in pharmacokinetic parameters observed when using deuterated drugs compared to their non-deuterated counterparts, as demonstrated in animal models. nih.gov

Pharmacokinetic ParameterDescriptionImpact of Deuteration
Cmax Maximum concentration in plasmaIncreased
t1/2 Elimination half-lifeIncreased
AUC Area under the concentration-time curveIncreased
Metabolism Rate Rate of breakdown by enzymesDecreased

Novel Deuteration Strategies for Enhanced Research Probes

The development of sophisticated research probes is essential for elucidating complex biological pathways and drug mechanisms of action. Deuterated peptides are increasingly utilized as probes due to their unique properties, and ongoing research is focused on novel strategies for their synthesis. rsc.orglifetein.com The goal is to create probes with precisely controlled deuteration patterns to maximize their utility and stability.

Traditional methods for incorporating deuterium (B1214612) often required harsh conditions or complex multi-step synthesis. rsc.org However, new "late-stage" deuteration techniques are emerging that allow for the introduction of deuterium into fully formed peptides. rsc.org These methods offer greater efficiency and flexibility.

Key areas of innovation in deuteration strategies include:

Site-Selective Deuteration: A primary focus is the ability to replace specific hydrogen atoms at metabolically vulnerable sites ("soft spots") on a peptide. nih.gov Enzymatic methods, for example, can offer high selectivity, allowing researchers to deuterate specific amino acid residues. wisc.edu This precision is critical for creating probes that resist metabolism only at desired locations, preserving the parent compound's interaction with its biological target.

Catalytic Hydrogen Isotope Exchange (HIE): This technique uses metal catalysts, such as iridium or ruthenium, to facilitate the exchange of hydrogen for deuterium atoms. rsc.orglifetein.com Advances in catalyst design are improving the efficiency and selectivity of HIE reactions under milder conditions.

Alkaline Phosphate-Mediated Deuteration: Recent studies have shown that an aqueous alkaline phosphate (B84403) solution can achieve deuteration at non-exchangeable backbone sites of peptides, a region typically difficult to modify. rsc.org This method shows a preference for labeling certain secondary structures, such as α-helices, offering a new tool for structural biology research. rsc.org

These novel strategies are expanding the toolkit available to researchers, enabling the creation of highly specific and stable deuterated peptide probes like this compound for advanced research applications. rsc.orgresearchgate.net

Table 2: Overview of Modern Peptide Deuteration Strategies

This table summarizes emerging techniques for the synthesis of deuterated peptides for research purposes.

Deuteration StrategyDescriptionKey Advantages
Enzymatic H/D Exchange Uses enzymes like aminotransferases to catalyze the exchange of hydrogen for deuterium at specific Cα and Cβ positions of amino acids. wisc.eduHigh site- and stereoselectivity; operates under mild conditions. wisc.edu
Metal-Catalyzed HIE Employs transition-metal catalysts (e.g., Iridium, Ruthenium) to facilitate direct hydrogen isotope exchange on the peptide. rsc.orgCan be applied late-stage; applicable to a broad range of peptides. lifetein.com
Alkaline Phosphate Method Utilizes a high-pH phosphate solution to achieve deuteration of stable, non-exchangeable backbone sites. rsc.orgTargets backbone C-H bonds; demonstrates some structural selectivity (e.g., for α-helices). rsc.org

Expanding the Scope of Isotopic Labeling in Preclinical Drug Discovery

Isotopic labeling is a fundamental technique in modern drug discovery, providing critical insights into a drug candidate's biological behavior long before it reaches clinical trials. musechem.com The use of deuterated analogs, such as this compound, is a key part of this paradigm, particularly in enhancing the precision and reliability of preclinical assessments. chemicalsknowledgehub.com

One of the most critical applications is their role as internal standards for bioanalytical method validation. clearsynth.com Regulatory agencies emphasize the need for robust and reliable analytical methods, and the use of stable isotope-labeled internal standards is highly recommended. kcasbio.com A deuterated standard like this compound is the ideal internal standard because it behaves almost identically to the non-labeled drug during sample preparation and analysis, correcting for potential errors and ensuring accurate quantification. aptochem.comscispace.com

The scope of isotopic labeling in preclinical discovery extends to several key areas:

Metabolite Identification: By using a deuterated parent drug, researchers can more easily distinguish drug-related metabolites from endogenous molecules in complex biological samples using mass spectrometry. jpt.com The unique mass signature of the deuterated fragments helps confirm the metabolic fate of the drug.

In Vitro and In Vivo Metabolic Stability Assays: Deuterated compounds are used to study the rate and pathways of drug metabolism in preclinical models. lifetein.com Comparing the stability of a deuterated analog to its non-deuterated version can directly quantify the impact of the kinetic isotope effect and confirm which positions on the molecule are most susceptible to metabolic attack. nih.gov

Quantitative Proteomics: Stable isotope labeling is a cornerstone of quantitative proteomics, which measures changes in protein levels. nih.gov Isotope-labeled peptides are used as internal standards to precisely quantify the absolute amount of specific proteins in a sample, which is crucial for understanding disease mechanisms and a drug's pharmacodynamic effects. biosynth.comgalaxyproject.orgoup.com

The integration of deuterated analogs throughout the preclinical pipeline, from initial metabolic screening to final bioanalytical validation, significantly improves the quality of data and provides a stronger foundation for making decisions about advancing a drug candidate. chemicalsknowledgehub.comkcasbio.com

Q & A

Q. What experimental strategies resolve conflicting reports on this compound’s stability in aqueous vs. lipid-based formulations?

  • Methodological Answer : Stability assays must differentiate chemical degradation (e.g., oxidation at tryptophan residues) from physical instability (aggregation). Size-exclusion chromatography (SEC) and dynamic light scattering (DLS) monitor aggregation, while accelerated stability studies under oxidative stress (H2O2 exposure) quantify degradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.